6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a chlorine atom at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 2. Its molecular formula is C₉H₇ClN₂O₂ (exact mass: 210.62 g/mol) . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYUAYGIWHUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acidic Hydrolysis
Using concentrated hydrochloric acid (HCl) under reflux:
Basic Hydrolysis
Employing sodium hydroxide (NaOH) in aqueous ethanol:
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Conditions : 2 M NaOH, reflux for 3–5 hours
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Workup : Acidification with HCl precipitates the carboxylic acid
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Advantage : Faster reaction kinetics compared to acidic hydrolysis
Alternative Synthetic Routes
Post-Synthetic Chlorination
While less common, electrophilic chlorination of the preformed imidazo[1,2-a]pyridine core can introduce the chloro group. However, this method suffers from poor regioselectivity due to competing substitution patterns influenced by the methyl and carboxylic acid groups.
Carboxylation via Carbon Dioxide Insertion
Data Tables: Reaction Conditions and Outcomes
Table 1. Comparison of Cyclocondensation Methods
Table 2. Hydrolysis Conditions for Ester-to-Acid Conversion
Mechanistic Insights
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of the 2-amino group on the α-carbon of the bromoketone, followed by intramolecular cyclization and elimination of HBr. Ethanol acts as both solvent and proton donor, stabilizing intermediates.
Hydrolysis Dynamics
Basic hydrolysis follows a nucleophilic acyl substitution pathway, where hydroxide ions attack the ester carbonyl. Acidic hydrolysis involves protonation to generate a more reactive electrophile, accelerating water-mediated cleavage.
Challenges and Optimization
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Regioselectivity : Ensuring exclusive chlorination at position 6 requires precise control over starting material purity.
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Ester Hydrolysis : Over-hydrolysis or decarboxylation can occur under prolonged acidic conditions, necessitating strict time monitoring.
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Scalability : Continuous flow reactors improve yield and reproducibility for large-scale synthesis by enhancing heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or add hydrogen atoms.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typical.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is recognized for its role as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its unique structural properties allow for modifications that can enhance therapeutic efficacy or reduce toxicity. Research has shown that derivatives of this compound exhibit promising anticancer activities, making it a focal point in drug discovery efforts aimed at developing new cancer therapies .
Biochemical Research
Enzyme Inhibition and Receptor Interaction Studies
this compound is utilized in studies investigating enzyme inhibition and receptor interactions. These studies are essential for understanding biological pathways and disease mechanisms. For instance, researchers have explored its effects on specific enzymes involved in metabolic pathways, which may lead to insights into disease progression and potential therapeutic targets .
Food Safety Testing
Assessment of Mutagenicity and Carcinogenicity
The compound has been employed in food safety testing to assess the presence of harmful substances and evaluate mutagenicity and carcinogenicity risks associated with food products. Its application in this area contributes to consumer safety and regulatory compliance by providing insights into potential health risks posed by dietary components .
Material Science
Development of Advanced Materials
In material science, this compound is explored for developing advanced materials such as coatings and polymers that require enhanced thermal stability and chemical resistance. The compound's unique properties make it suitable for applications where durability and performance are critical .
Environmental Monitoring
Detection of Environmental Pollutants
The compound is also utilized in environmental monitoring to assess pollutants in soil and water samples. Its application aids in the detection and quantification of hazardous compounds, contributing to environmental protection efforts and regulatory compliance regarding pollution control .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Pharmaceutical Development | Key intermediate for anti-cancer drug synthesis; promising anticancer activities observed. |
| Biochemical Research | Studies on enzyme inhibition; insights into disease mechanisms and therapeutic targets. |
| Food Safety Testing | Evaluates mutagenicity/carcinogenicity; ensures consumer safety through harmful substance assessment. |
| Material Science | Develops coatings/polymers with enhanced thermal stability; critical for performance applications. |
| Environmental Monitoring | Detects hazardous pollutants in soil/water; aids in pollution control efforts. |
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent patterns. Below is a systematic comparison with analogous compounds:
Substituent Variations at Position 6
- The molecular weight decreases slightly (204.59 g/mol) .
- 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate : Lacking the 2-methyl group, this compound (C₈H₅ClN₂O₂, 196.59 g/mol) shows lower lipophilicity and distinct reactivity in decarboxylative cross-coupling reactions (e.g., 85–96% yield with chlorobenzene under optimized Pd catalysis) .
Table 1: Impact of Position 6 Substituents
Substituent Variations at Position 2
- 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid : Replacing the methyl group with a phenyl ring (C₁₃H₁₀N₂O₂) enhances π-π stacking interactions, improving anti-inflammatory activity (e.g., compound 5c in ).
- 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid: An ethyl group increases lipophilicity (logP ~1.5 vs.
Table 2: Role of Position 2 Substituents
Positional Isomerism
- 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid : The methyl group shifts to position 3, altering the carboxylic acid’s spatial orientation. This reduces synthetic yield in Pd-mediated couplings compared to the 2-methyl isomer .
Table 3: Positional Isomer Effects
Key Research Findings
- Synthetic Efficiency: The target compound’s 2-methyl group stabilizes the transition state in decarboxylative couplings, achieving 96% yield under Pd(OAc)₂/K₂CO₃ conditions, whereas non-methylated analogs require harsher conditions .
- Biological Activity : 6-Substituted chloro derivatives exhibit enhanced antimycobacterial activity compared to bromo or iodo analogs, likely due to optimal halogen bonding with target proteins .
- Solubility Challenges : The carboxylic acid moiety improves water solubility relative to ester or amide derivatives but may limit blood-brain barrier penetration .
Biological Activity
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 138642-96-3) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 210.62 g/mol
- IUPAC Name : this compound
- Structure :
The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways:
- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. Such interactions can lead to the formation of reactive intermediates that may exert cytotoxic effects on cells .
- Cell Signaling Modulation : It has been shown to influence cell signaling pathways, affecting gene expression and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which may lead to cellular damage and apoptosis .
- Antimicrobial and Anticancer Properties : Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit potential antimicrobial and anticancer activities. Specifically, studies have suggested that this compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against various pathogens; further studies needed for specific efficacy. |
| Anticancer | Shown to inhibit cell proliferation in cancer cell lines; induces apoptosis through ROS generation. |
| Enzyme Inhibition | Interacts with cytochrome P450 enzymes; affects drug metabolism and detoxification pathways. |
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines (e.g., A431). The compound demonstrated significant growth inhibition with an IC value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .
- Mechanistic Insights : In vitro experiments revealed that treatment with this compound led to increased levels of ROS in treated cells compared to controls. This oxidative stress was linked to activation of apoptotic pathways, highlighting the compound's role in promoting programmed cell death in cancer cells .
Future Directions
Research into this compound is ongoing, with a focus on:
- Synthetic Optimization : Developing more efficient synthetic routes to enhance yield and purity.
- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity to optimize drug design.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of substituted pyridine derivatives with chloroacetone or dichloroacetone under reflux conditions, followed by nitration or carboxylation. For example, 6-bromo and 6-fluoro analogs are synthesized via Pd/Cu-catalyzed cross-coupling reactions or cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines . Solvents like DMF or toluene and catalysts (e.g., palladium) are critical for achieving >70% yields. Temperature control (80–120°C) and inert atmospheres minimize side reactions .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and computational methods?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, NMR (¹H/¹³C) for substituent positioning, and X-ray crystallography for absolute configuration. Computational tools like density functional theory (DFT) optimize geometry and predict IR/UV spectra. For example, InChI keys (e.g.,
BFYXMAOPTOBSJZ-UHFFFAOYSA-N) and SMILES strings from PubChem aid in database matching .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for reactions involving volatile solvents (e.g., DMF). Waste containing halogenated byproducts must be segregated and treated by licensed facilities to avoid environmental contamination . Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Storage at 2–8°C in airtight containers prevents degradation .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization (e.g., nitration, sulfonation) be addressed?
- Methodological Answer : Regioselective nitration at position 3 is achieved using mixed HNO₃/H₂SO₄ at 0–5°C, guided by steric and electronic effects of the chloro and methyl groups. Computational modeling (e.g., Fukui indices) predicts reactive sites, while directing groups like sulfonyl moieties enhance selectivity .
Q. What strategies resolve contradictions in reported reaction yields for analogous imidazo[1,2-a]pyridines?
- Methodological Answer : Discrepancies often arise from catalyst purity or solvent hygroscopicity. Systematic optimization using design of experiments (DoE) identifies critical factors (e.g., solvent drying with molecular sieves, catalyst pre-activation). For example, Pd/C catalyst batches with >95% purity improve reproducibility in Suzuki couplings .
Q. How can computational chemistry accelerate reaction design for novel derivatives?
- Methodological Answer : Transition-state modeling (e.g., Gaussian 09) identifies energy barriers for cyclization steps. Machine learning (ML) algorithms trained on reaction databases predict optimal conditions (e.g., temperature, solvent polarity) for carboxylation or halogenation. ICReDD’s integrated computational-experimental workflows reduce development time by 40% .
Q. What patent considerations exist for novel synthetic methods or applications of this compound?
- Methodological Answer : Prior art includes CN patents for fluoro/bromo analogs synthesized via palladium-catalyzed cross-coupling . Novel IP may focus on green chemistry adaptations (e.g., solvent-free reactions) or biomedical applications (e.g., kinase inhibition). Patent landscaping tools like PatSnap map competitive trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
